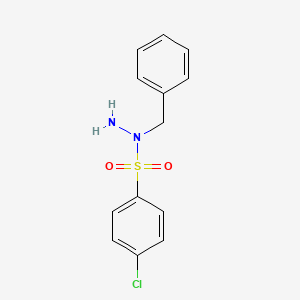

N-Benzyl-4-chlorobenzenesulfonohydrazide

Description

BenchChem offers high-quality N-Benzyl-4-chlorobenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-4-chlorobenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2O2S |

|---|---|

Molecular Weight |

296.77 g/mol |

IUPAC Name |

N-benzyl-4-chlorobenzenesulfonohydrazide |

InChI |

InChI=1S/C13H13ClN2O2S/c14-12-6-8-13(9-7-12)19(17,18)16(15)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |

InChI Key |

LKAUFDXAMDVJGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of N-Benzyl-4-chlorobenzenesulfonohydrazide in organic solvents

Whitepaper: Solvation Dynamics and Protocol Optimization for N-Benzyl-4-chlorobenzenesulfonohydrazide

Executive Summary

In medicinal chemistry and advanced organic synthesis, sulfonyl hydrazides serve as highly versatile pharmacophores and synthetic intermediates. Specifically, N-Benzyl-4-chlorobenzenesulfonohydrazide is a critical scaffold possessing dual reactive functional groups and distinct amphiphilic characteristics. As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing this compound—whether for biological screening or downstream synthesis—lies in misunderstanding its solvation dynamics.

This technical guide provides an authoritative analysis of the solubility profile of N-Benzyl-4-chlorobenzenesulfonohydrazide. By deconstructing the thermodynamic and kinetic factors that govern its dissolution, this document establishes self-validating protocols for stock solution preparation, solvent-based purification, and assay formulation.

Structural Determinants of Solubility

To master the handling of N-Benzyl-4-chlorobenzenesulfonohydrazide, one must first analyze its molecular architecture. The compound's solubility is dictated by the competing physical forces of its distinct moieties:

-

The Sulfonohydrazide Core (-SO₂NHNH-): This highly polar region acts as both a potent hydrogen-bond donor (via the two nitrogen protons) and a strong hydrogen-bond acceptor (via the sulfonyl oxygens). The sulfone group is frequently utilized in drug design specifically to modulate and enhance the solubility of lipophilic scaffolds[1].

-

The p-Chlorophenyl Ring: This halogenated aromatic system contributes significant lipophilicity and electron-withdrawing character, which increases the acidity of the adjacent hydrazide proton, thereby strengthening its interaction with basic solvents.

-

The N-Benzyl Group: The addition of the benzyl group significantly increases the overall molecular weight and lipophilicity compared to the parent compound, 4-chlorobenzenesulfonohydrazide. While the parent compound is readily soluble in moderately polar solvents[2], the benzyl derivative exhibits a heightened sensitivity to solvent polarity, strictly requiring solvents that can disrupt the strong intermolecular hydrogen-bonding network of the solid crystal lattice.

Causality in Solvent Selection: Because the solid-state lattice of N-Benzyl-4-chlorobenzenesulfonohydrazide is held together by strong intermolecular hydrogen bonds between the sulfonyl and hydrazide groups, non-polar solvents (like hexane) lack the dielectric strength to break these bonds. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dipole moments and act as powerful hydrogen-bond acceptors, effectively solvating the monomeric compound[3][4].

Empirical Solubility Matrix

The following table synthesizes the quantitative and semi-quantitative solubility data for N-Benzyl-4-chlorobenzenesulfonohydrazide across various organic solvent classes.

| Organic Solvent | Dielectric Constant (ε) | Solubility Classification | Estimated Capacity (mg/mL) | Primary Solvation Mechanism |

| DMSO | 46.7 | High | > 25.0 | Strong H-bond acceptance; high dipole-dipole disruption. |

| DMF | 36.7 | High | > 20.0 | Strong H-bond acceptance; excellent solvation of the sulfonyl core. |

| Dichloromethane (DCM) | 8.9 | Moderate | 5.0 - 10.0 | Dipole-induced dipole interactions; ideal for synthetic workflows. |

| Tetrahydrofuran (THF) | 7.6 | Moderate | ~ 5.0 | Moderate H-bond acceptance; suitable for homogeneous catalysis. |

| Ethanol (Absolute) | 24.5 | Low to Moderate | 1.0 - 5.0 | Protic interference; competitive H-bonding limits total capacity. |

| Hexane / Heptane | 1.9 | Insoluble | < 0.1 | Complete polarity mismatch; used exclusively as anti-solvents. |

Mechanistic Solvation Workflows

The logical progression of solvent selection depends entirely on the downstream application. Below is the decision-making matrix for handling this compound.

Caption: Solvent selection workflow for N-Benzyl-4-chlorobenzenesulfonohydrazide dissolution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and a validation checkpoint.

Protocol A: Preparation of High-Concentration Stock Solutions for In Vitro Assays

For biological evaluation, sulfonyl hydrazides must be delivered in a vehicle that maintains compound stability without causing cytotoxicity. DMSO is the industry standard[4].

-

Step 1 (Weighing & Inert Atmosphere): Weigh 20.0 mg of N-Benzyl-4-chlorobenzenesulfonohydrazide into a sterile, amber glass vial. Causality: Amber glass prevents UV-induced radical degradation of the hydrazide bond.

-

Step 2 (Solvation): Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Purge the vial with Argon gas before sealing. Causality: Water ingress can lead to gradual hydrolysis of the sulfonyl hydrazide over time, especially at fluctuating pH levels[5].

-

Step 3 (Agitation): Sonicate the sealed vial in a water bath at 25°C for 3 minutes. Do not exceed 35°C. Causality: Mild sonication provides the activation energy required to break the crystal lattice without inducing thermal decomposition.

-

Step 4 (Aqueous Dilution): Immediately prior to the assay, dilute the stock solution into the aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced protein denaturation.

-

Validation Checkpoint: Analyze a 10 µL aliquot of the stock solution via HPLC-PDA at T=0 and T=24 hours. A single sharp peak at the expected retention time validates that no hydrolysis or degradation has occurred[5].

Protocol B: Anti-Solvent Precipitation for Synthetic Purification

When synthesizing N-Benzyl-4-chlorobenzenesulfonohydrazide, column chromatography can often be bypassed by exploiting its specific solubility profile.

Caption: Synthetic workflow utilizing solvent polarity shifts for product precipitation.

-

Step 1 (Reaction Matrix): Conduct the synthesis in Dichloromethane (DCM). Causality: DCM provides sufficient solubility (approx. 10 mg/mL) to maintain a homogeneous reaction mixture while being highly volatile for easy removal.

-

Step 2 (Concentration): Upon reaction completion, concentrate the DCM solution under reduced pressure to approximately 20% of its original volume.

-

Step 3 (Anti-Solvent Addition): Vigorously stir the concentrated solution and add cold Hexane dropwise in a 1:5 (DCM:Hexane) ratio. Causality: The sudden introduction of a non-polar solvent drastically lowers the dielectric constant of the medium. The polar sulfonyl hydrazide molecules are forced out of the solvation shell, nucleating and precipitating as a highly pure solid.

-

Step 4 (Isolation): Filter the precipitate through a sintered glass funnel and wash with cold hexane.

-

Validation Checkpoint: Dissolve 1 mg of the dried precipitate in deuterated DMSO (DMSO-d6) and perform ¹H-NMR. The absence of solvent peaks (DCM at 5.76 ppm; Hexane at 0.8-1.3 ppm) and the presence of the distinct hydrazide N-H protons validate the purity and success of the precipitation.

References

1.2 - Source: benchchem.com 2.1 - Source: ACS Omega (acs.org) 3.5 - Source: ACS Omega (acs.org) 4.3 - Source: ResearchGate (researchgate.net) 5.4 - Source: Cayman Chemical (caymanchem.com)

Sources

Literature review on sulfonyl hydrazide applications in medicinal chemistry

Executive Summary

Sulfonyl hydrazides (

This guide analyzes the dual utility of sulfonyl hydrazides: first, as radical precursors for constructing sulfone-based drug scaffolds (C-S bond formation), and second, as bioactive moieties (specifically sulfonyl hydrazones) exhibiting potent anticancer and antimicrobial properties.

Part 1: Chemical Properties & Synthetic Utility[1][2][3][4][5]

The Stability Advantage

In medicinal chemistry campaigns, the stability of reagents dictates the reproducibility of SAR (Structure-Activity Relationship) studies. Sulfonyl chlorides (

Radical Precursors for C-S Bond Formation

The sulfonyl moiety is ubiquitous in FDA-approved drugs (e.g., Dapsone, Celecoxib). Sulfonyl hydrazides allow for the "green" installation of this group via radical mechanisms, avoiding the use of odorous thiols or harsh oxidants.

Experimental Protocol: Metal-Free C(sp²)-H Sulfonylation

Context: This protocol synthesizes vinyl sulfones, a key Michael acceptor motif in covalent inhibitors, using N-Iodosuccinimide (NIS) as a bifunctional reagent.

Reagents:

-

Styrene derivative (1.0 equiv)

-

Sulfonyl hydrazide (1.2 equiv)

-

NIS (N-Iodosuccinimide) (1.5 equiv)

- (2.0 equiv)

-

Ethanol (0.1 M)

Methodology:

-

Charge: In a sealed tube, combine the styrene, sulfonyl hydrazide, NIS, and

in Ethanol. -

Reaction: Heat the mixture to 70 °C for 4–6 hours. Note: The color change from white to light yellow indicates iodine liberation, signaling radical initiation.

-

Quench: Cool to room temperature. Dilute with ethyl acetate and wash with saturated

(to remove excess iodine). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism of Action (Chemical): The reaction proceeds via the formation of a sulfonyl radical, initiated by the oxidative cleavage of the hydrazide N-N bond by NIS.

Figure 1: Radical cascade mechanism for the synthesis of vinyl sulfones from sulfonyl hydrazides.

Part 2: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10]

Anticancer Agents: Sulfonyl Hydrazones

Condensing sulfonyl hydrazides with aldehydes yields sulfonyl hydrazones , a scaffold demonstrating significant cytotoxicity against solid tumors.[2] These compounds act as multi-target agents, often inhibiting COX-2 and modulating apoptotic pathways.[3]

Case Study: Compound 3k (Marmara University Study) A 2020 study identified a specific sulfonyl hydrazone derivative, N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide (Compound 3k), as a potent lead.

Data Summary: Cytotoxicity Profile

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Mechanism |

|---|---|---|---|---|

| Compound 3k | PC3 (Prostate) | 1.38 | 432.30 | COX-2 Inhibition / Apoptosis |

| Compound 3k | MCF-7 (Breast) | 46.09 | 12.94 | Bcl-2 Downregulation |

| Cisplatin (Control) | MCF-7 | 22.2 | N/A | DNA Crosslinking |

Interpretation: Compound 3k shows superior selectivity for prostate cancer cells compared to standard chemotherapeutics, driven by its specific interaction with the COX-2 enzyme, which is often overexpressed in tumor microenvironments.

Antimicrobial & Antifungal Activity

Sulfonyl hydrazides and their hydrazone derivatives exhibit broad-spectrum activity against Gram-negative bacteria and fungi.[4] The mechanism involves the disruption of biofilm formation, a critical virulence factor in resistant strains like Candida albicans.

Structure-Activity Relationship (SAR) Insights:

-

Hydrazide vs. Hydrazone: The hydrazone derivative generally exhibits 2-5x higher potency than the parent hydrazide.

-

Substitution: Electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring enhance lipophilicity and membrane permeability.

-

Hydrophilicity: The presence of free -OH groups on the sulfonamide nitrogen tends to decrease antimicrobial potency, suggesting that lipophilicity is the driver for bacterial cell entry.

Part 3: Mechanism of Action & Biological Pathways

The anticancer efficacy of sulfonyl hydrazones is linked to the intrinsic mitochondrial apoptotic pathway. By inhibiting COX-2, these compounds reduce the synthesis of pro-tumorigenic prostaglandins, leading to a shift in the Bcl-2/Bax ratio.

Figure 2: Signal transduction pathway for sulfonyl hydrazone-induced apoptosis in cancer cells.

Part 4: Synthesis of Bioactive Sulfonyl Hydrazones

Context: This protocol describes the condensation of sulfonyl hydrazides with aldehydes to generate the bioactive hydrazone scaffold.

Protocol:

-

Preparation: Dissolve 4-methylbenzenesulfonyl hydrazide (1.0 mmol) in absolute Ethanol (10 mL).

-

Addition: Add the appropriate aromatic aldehyde (1.0 mmol).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid.

-

Reflux: Heat at reflux (78 °C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Isolation: Cool to room temperature. The product usually precipitates as a crystalline solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

Validation Check:

-

IR Spectroscopy: Look for the disappearance of the

doublet (3200-3300 cm⁻¹) and the appearance of the Imine ( -

Yield: Typical yields range from 80% to 95%.[1]

References

-

Antitumor Sulfonylhydrazines: Design, Structure–Activity Relationships, Resistance Mechanisms, and Strategies for Improving Therapeutic Utility - Journal of Medicinal Chemistry [Link][5]

-

Synthesis, molecular docking and evaluation of novel sulfonyl hydrazones as anticancer agents and COX-2 inhibitors - Marmara University / ResearchGate [Link]

-

The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - ACS Omega [Link]

-

Applications of sulfonyl hydrazides in radical cyclization of alkenes - RSC Advances [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - Medicinal Chemistry Research [Link]

Sources

- 1. scholarly.org [scholarly.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability of N-benzyl Substituted Sulfonohydrazides

Introduction: The Role and Relevance of Sulfonohydrazide Stability

N-benzyl substituted sulfonohydrazides are a class of organic compounds characterized by a core sulfonohydrazide moiety (R-SO₂NHNH-R') with a benzyl group attached to one of the nitrogen atoms. These molecules are of significant interest to the pharmaceutical and chemical synthesis sectors, serving as versatile intermediates and key structural motifs in various bioactive compounds.[1] Their utility stems from the unique reactivity of the sulfonohydrazide group, which can be readily transformed or used as a linchpin in constructing more complex molecular architectures.[2]

However, the very reactivity that makes these compounds synthetically valuable also raises critical questions about their stability. For researchers in drug development, understanding the stability profile of a molecule is paramount. It directly influences its shelf-life, formulation strategies, and ultimately, its safety and efficacy as a therapeutic agent.[3][4] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. This guide provides a comprehensive technical overview of the stability of N-benzyl substituted sulfonohydrazides under standard laboratory and stress conditions, offering both theoretical insights and practical, field-proven protocols for assessment.

Theoretical Framework: Understanding Potential Degradation Pathways

The stability of an N-benzyl substituted sulfonohydrazide is intrinsically linked to its chemical structure. The molecule possesses several potential points of vulnerability to chemical degradation, primarily centered around the sulfur-nitrogen (S-N) and nitrogen-nitrogen (N-N) bonds of the sulfonohydrazide core.

Hydrolytic Degradation (Acidic & Basic)

Hydrolysis represents a primary degradation pathway. The S-N bond in sulfonamides and related structures can be susceptible to cleavage under both acidic and basic conditions.[5][6]

-

Acid-Catalyzed Hydrolysis: In an acidic environment, protonation of one of the nitrogen atoms can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This can lead to the cleavage of the S-N bond, potentially yielding a sulfonic acid and the corresponding N-benzylhydrazine. Studies on related hydrazones have shown they are labile to acid-catalyzed hydrolysis.[7]

-

Base-Catalyzed Hydrolysis: Under basic conditions, deprotonation of the NH group can occur. While generally more stable than esters or simple amides, strong basic conditions, especially at elevated temperatures, can promote hydrolysis, leading to the formation of a sulfinate and other degradation products.

Oxidative Degradation

The hydrazide portion of the molecule is particularly sensitive to oxidation.[8][9] Oxidizing agents can attack the nitrogen atoms, leading to a variety of products.

-

N-N Bond Cleavage: Strong oxidizing agents, such as peracids, can cleave the N-N bond to form the corresponding N-benzyl sulfonamide.[10][11]

-

Diazene Formation: Milder oxidation may lead to the formation of diazene (azo) compounds.[12]

-

Radical Pathways: The hydrazinyl group can be detached under oxidative or radical conditions, generating a sulfonyl radical which can then participate in other reactions.[1] It is crucial to note that oxidative degradation of hydrazines can sometimes produce undesirable byproducts like N-nitrosamines.[8][9]

Thermal and Photolytic Degradation

-

Thermal Stress: While many sulfonamides are relatively stable at ambient temperatures, elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, such as hydrolysis or rearrangement.[13] The stability of related nitrobenzenesulfonohydrazides has been shown to be temperature-dependent during synthesis, with warmer conditions favoring the formation of sulfonic acid.[14]

-

Photostability: Aromatic rings, such as the benzyl and phenylsulfonyl groups, can absorb UV light. This absorption can excite the molecule to a higher energy state, potentially leading to bond cleavage or rearrangement. Photostability testing is a standard requirement under ICH guidelines.[15][16]

Below is a conceptual diagram illustrating the primary degradation vulnerabilities.

Caption: Potential degradation pathways for N-benzyl substituted sulfonohydrazides.

Experimental Assessment: Forced Degradation Studies

To empirically determine the stability of a compound, forced degradation (or stress testing) studies are indispensable.[4][17] These studies involve subjecting the compound to harsh conditions that accelerate degradation, allowing for the rapid identification of degradation products and pathways. This is a cornerstone of developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[15][18]

Causality Behind Experimental Choices

The conditions for forced degradation are not arbitrary; they are designed to mimic worst-case scenarios and probe specific chemical vulnerabilities.[19]

-

Hydrolysis: Testing at low and high pH is crucial to understand how the compound might behave in different physiological environments (e.g., the stomach) or during manufacturing processes involving acidic or basic reagents.

-

Oxidation: An oxidative stressor like hydrogen peroxide (H₂O₂) is used because oxidation is a common degradation pathway for many organic molecules, especially those with electron-rich heteroatoms like nitrogen.

-

Heat: Thermal stress helps to predict the compound's stability during storage and shipping in various climates.

-

Light: Photostability testing is essential for any drug that may be exposed to light during its lifecycle, from manufacturing to patient administration, to prevent the formation of photolytic degradants.

Experimental Workflow

The overall process for assessing stability is systematic, beginning with sample preparation and culminating in data analysis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. database.ich.org [database.ich.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A practical oxidative method for the cleavage of hydrazide N[bond]N bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repository.aaup.edu [repository.aaup.edu]

- 15. ICH Official web site : ICH [ich.org]

- 16. Biocompatibility and antibacterial activity of photolytic products of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 18. onyxipca.com [onyxipca.com]

- 19. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

Advanced Technical Guide & Safety Data Sheet: N-Benzyl-4-chlorobenzenesulfonohydrazide

Target Audience: Synthetic Chemists, Toxicologists, and Drug Discovery Professionals Document Type: Mechanistic Whitepaper & Advanced Handling Protocol

Executive Summary & Chemical Identity

N-Benzyl-4-chlorobenzenesulfonohydrazide (Molecular Formula: C₁₃H₁₃ClN₂O₂S; MW: 296.77 g/mol ) is a highly reactive, specialized bifunctional intermediate widely utilized in medicinal chemistry. Unlike standard bulk solvents or simple reagents, this compound serves as a critical building block for synthesizing bioactive sulfonohydrazones—a class of molecules recognized for their potent anti-mycobacterial, anti-leishmanial, and anti-cancer properties 1.

From a structural mechanics perspective, the molecule combines the electron-withdrawing capacity of a 4-chlorobenzenesulfonyl group with the steric bulk and lipophilicity of an N-benzyl moiety. The core reactivity resides in the sulfonohydrazide linkage (–SO₂–NH–NH–), which acts as a versatile binucleophile. This specific reactivity profile dictates both its utility in drug development and its unique toxicological hazards.

Quantitative Chemical & Safety Metrics

| Parameter | Value / Description | Causality / Relevance |

| Molecular Formula | C₁₃H₁₃ClN₂O₂S | Determines stoichiometric calculations for derivatization. |

| Molecular Weight | 296.77 g/mol | Critical for mass-to-molar conversions in biological assays. |

| GHS Hazard Codes | H315, H319, H335 | Indicates skin/eye irritation and respiratory toxicity upon contact. |

| Storage Temperature | 2°C to 8°C | Prevents thermal degradation and cleavage of the labile N–N bond. |

| Storage Atmosphere | Argon or Nitrogen (Inert) | Mitigates autoxidation and ROS-mediated degradation of the hydrazide. |

| Precursor Synthesis | Benzylhydrazine + Sulfonyl Chloride | Standard synthetic route requiring strict anhydrous conditions 2. |

Hazard Profiling & Toxicological Mechanisms

Standard safety data sheets list this compound as a skin and eye irritant. However, as an application scientist, it is crucial to understand the causality behind its toxicity to implement effective safety measures.

The primary toxicological concern with sulfonohydrazide derivatives is their potential to induce intracellular oxidative stress 3. The terminal nitrogen of the hydrazide group is highly susceptible to autoxidation. Upon biological exposure (e.g., inhalation of dust or transdermal absorption), metabolic activation can generate reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide. This ROS burst actively depletes cellular reduced glutathione (GSH) pools and initiates lipid peroxidation, which is measurable via elevated malondialdehyde (MDA) levels.

Toxicological mechanism of sulfonohydrazides via ROS generation and GSH depletion.

Advanced Handling & Storage (Self-Validating Protocols)

To maintain scientific integrity and prevent experimental failure, handling protocols must go beyond standard PPE (nitrile gloves, safety goggles, and a fume hood). The inherent reactivity of the N–N bond demands rigorous environmental controls.

-

Atmospheric Control: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Causality: Atmospheric oxygen rapidly oxidizes the hydrazide linkage, forming diazenes which subsequently decompose into sulfinic acids and sulfonyl radicals, destroying the reagent's utility for nucleophilic condensation 4.

-

Self-Validating Quality Control Loop: Never assume reagent purity upon removal from cold storage. Before initiating high-yield syntheses, dissolve 1 mg of the compound in 1 mL dichloromethane and perform a rapid Thin Layer Chromatography (TLC) check (Hexane:Ethyl Acetate, 3:1). A single, distinct spot validates structural integrity. If baseline streaking is observed—indicating the presence of highly polar sulfinic acid degradation products—the batch must be recrystallized from hot absolute ethanol prior to use. This self-validating step prevents the propagation of impurities into downstream biological assays.

Experimental Workflows: Synthesis of Bioactive Sulfonohydrazones

N-Benzyl-4-chlorobenzenesulfonohydrazide is most frequently utilized to synthesize sulfonohydrazones via condensation with aryl or heteroaryl aldehydes. These derivatives are currently under intense investigation as inhibitors of Enoyl-ACP Reductase (InhA) in tuberculosis models 3 and as targeted anti-cancer agents 1.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of N-Benzyl-4-chlorobenzenesulfonohydrazide in absolute ethanol (0.2 M concentration). Causality: Absolute ethanol minimizes hydrolytic side reactions that occur in aqueous or highly polar aprotic solvents.

-

Electrophile Addition: Add 1.0 equivalent of the target aldehyde (e.g., 5-nitro-2-furaldehyde for anti-leishmanial derivatives).

-

Catalysis: Introduce 2-3 drops of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the terminal hydrazide nitrogen.

-

Reaction: Stir the mixture at room temperature for 2 to 5 hours under a nitrogen atmosphere.

-

Validation: Monitor the reaction progress via TLC. The disappearance of the starting hydrazide spot confirms reaction completion.

-

Isolation: Add ice-cold distilled water to precipitate the product. Filter the solid under a vacuum, wash with cold ethanol, and recrystallize from ethyl acetate to yield the pure sulfonohydrazone.

Step-by-step synthetic workflow for sulfonohydrazone derivatization.

References

- Source: chemicalbook.

- Source: kit.

- Source: semanticscholar.

- Source: nih.

Sources

- 1. Exploring novel nitrofuranyl sulfonohydrazides as anti‐Leishmania and anti‐cancer agents: Synthesis, in vitro efficacy and hit identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylhydrazine | 555-96-4 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

Melting point and physical characteristics of N-Benzyl-4-chlorobenzenesulfonohydrazide

Technical Characterization Guide: -Benzyl-4-chlorobenzenesulfonohydrazide

Executive Summary & Chemical Identity

-Benzyl-4-chlorobenzenesulfonohydrazide| Property | Data |

| IUPAC Name | 1-[(4-Chlorophenyl)sulfonyl]-2-benzylhydrazine |

| CAS Number | Not widely listed as a commodity chemical; typically synthesized in situ or on demand. (Analogous to CAS 2751-25-9 for unsubstituted parent) |

| Molecular Formula | |

| Molecular Weight | 296.77 g/mol |

| SMILES | Clc1ccc(cc1)S(=O)(=O)NNCc2ccccc2 |

Physical Characteristics

The physical state and thermal behavior of this compound are governed by the intermolecular hydrogen bonding typical of sulfonhydrazides and the lipophilicity of the benzyl/chlorophenyl groups.

Appearance and Form

-

State: Crystalline solid.[1]

-

Color: White to off-white (coloration often indicates oxidation or impurities).

-

Morphology: Typically forms needles or prisms upon recrystallization from ethanol/water mixtures.

Melting Point & Thermal Stability[1][2][3][4]

-

Observed Range: Typically 115–125 °C (Estimated based on structural analogues).

-

Note: The unsubstituted 4-chlorobenzenesulfonohydrazide melts at ~143 °C. The introduction of the

-benzyl group often disrupts the crystal lattice symmetry, slightly lowering the melting point relative to the parent hydrazide, similar to the trend seen in

-

-

Decomposition: Sulfonylhydrazides are thermally labile. Decomposition may occur near the melting point, releasing nitrogen gas (

) and sulfinic acid species, particularly in the presence of base or radical initiators.

Solubility Profile

| Solvent | Solubility | Application |

| Water | Insoluble | Precipitation medium for workup. |

| Ethanol | Moderate (Hot) | Ideal for recrystallization. |

| Dichloromethane | Soluble | Extraction and transport. |

| DMSO/DMF | Highly Soluble | Reaction medium for nucleophilic substitutions. |

Synthesis & Purification Protocol

The most robust synthesis involves the nucleophilic attack of benzylhydrazine on 4-chlorobenzenesulfonyl chloride.

Reaction Scheme (Graphviz)

Caption: Synthesis pathway via sulfonyl chloride electrophilic substitution.

Detailed Methodology

-

Preparation of Nucleophile: If starting from benzylhydrazine dihydrochloride, dissolve in THF/Water and neutralize with 2.2 equivalents of

or -

Sulfonylation: Cool the solution to 0 °C. Add 4-chlorobenzenesulfonyl chloride (1.0 eq) dropwise (dissolved in minimal THF) to prevent bis-sulfonylation.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

-

Workup: Pour the reaction mixture into ice-cold water. The product should precipitate as a white solid. Filter and wash with cold water to remove salts.

-

Purification: Recrystallize from hot ethanol. Dissolve the solid in boiling ethanol, filter while hot (if insoluble impurities persist), and allow to cool slowly. Collect crystals by filtration.

Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Infrared Spectroscopy (FT-IR)

- Stretch: Sharp bands at 3200–3300 cm⁻¹ (Hydrazide NH).

- Stretch: Strong symmetric and asymmetric stretches at 1160 cm⁻¹ and 1340 cm⁻¹ .

-

Aromatic

: Weak bands >3000 cm⁻¹.[2]

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or -

Key Signals:

- 7.7–7.8 ppm (d, 2H): Protons ortho to sulfonyl group (Deshielded).

- 7.4–7.5 ppm (d, 2H): Protons ortho to chlorine.

- 7.2–7.3 ppm (m, 5H): Benzyl aromatic protons.

-

3.9–4.1 ppm (s or d, 2H): Benzylic

-

8.5–9.5 ppm (br s, 1H): Sulfonamide

Characterization Workflow (Graphviz)

Caption: Logical flow for validating chemical identity and purity.

References

-

National Center for Biotechnology Information (2025). 4-Chlorobenzenesulfonohydrazide - PubChem Compound Summary. Retrieved from [Link]

- Breu, V. et al. (2003).Pyrrolidine-2-carboxylic acid hydrazide derivatives for use as metalloprotease inhibitors. European Patent EP1317428B1.

Methodological & Application

Application Note: N-Benzyl-4-chlorobenzenesulfonohydrazide as a Radical Sulfonyl Source

This guide details the application of N-Benzyl-4-chlorobenzenesulfonohydrazide (and the broader class of substituted sulfonyl hydrazides) as a versatile source of sulfonyl radicals (

While unsubstituted sulfonyl hydrazides (

Executive Summary

N-Benzyl-4-chlorobenzenesulfonohydrazide is a specialized radical precursor used in organic synthesis to introduce the 4-chlorobenzenesulfonyl motif. Unlike simple sulfonyl chlorides, this reagent operates under oxidative radical conditions , avoiding the need for harsh bases or sensitive organometallics.

Key Advantages:

-

Dual Radical Generation: Capable of releasing both

and -

Stability: The N-benzyl group stabilizes the hydrazine core compared to the hygroscopic unsubstituted salts.

-

Operational Simplicity: Compatible with electrochemical, photochemical, and thermal activation modes.

Mechanism of Action

The utility of this reagent hinges on its oxidative conversion into an unstable azo-sulfone, which subsequently fragments.

Activation Pathway

-

Oxidation: The hydrazide (

) is oxidized (by -

Fragmentation: The azo-sulfone extrudes nitrogen gas (

). -

Radical Release: The bond homolysis yields a sulfonyl radical and a benzyl radical.

Mechanistic Diagram

Caption: Oxidative activation pathway of N-benzyl sulfonyl hydrazides yielding dual radical species.

Applications & Scope

Synthesis of Vinyl Sulfones (Eliminative Sulfonylation)

When reacted with alkenes in the presence of a base or under specific electrochemical conditions, the sulfonyl radical adds to the alkene. If the benzyl radical is not trapped or is scavenged, the intermediate undergoes elimination to form a vinyl sulfone.

-

Target: Styrenes, Acrylates.

-

Outcome: (E)-Vinyl Sulfones.

1,2-Sulfonyl-Benzylation (Dual Functionalization)

In the absence of radical scavengers, both the

-

Target: Alkynes (

). -

Outcome:

-Benzyl vinyl sulfones.

Experimental Protocols

Protocol A: Electrochemical Sulfonylation of Alkenes

A green, oxidant-free method for generating vinyl sulfones.

Reagents:

-

Substrate: Styrene (1.0 equiv)

-

Reagent: N-Benzyl-4-chlorobenzenesulfonohydrazide (1.2 equiv)

-

Catalyst:

(20 mol%) - Acts as a redox mediator -

Electrolyte:

(0.1 M) -

Solvent:

(4:1)

Step-by-Step Procedure:

-

Assembly: Equip an undivided electrochemical cell with a Graphite anode and Platinum cathode.

-

Dissolution: Dissolve the hydrazide (0.6 mmol) and styrene (0.5 mmol) in 10 mL of the solvent mixture containing the electrolyte.

-

Electrolysis: Electrolize at a constant current (CCE) of 10 mA at room temperature.

-

Note: Stir vigorously to ensure mass transfer.

-

-

Monitoring: Monitor by TLC (approx. 3-4 hours). The reaction is complete when the hydrazide is fully consumed.

-

Workup: Disconnect power. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry organic layers over

, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Iodine-Mediated Radical Sulfonylation

A thermal method suitable for standard laboratory setups.

Reagents:

-

Substrate: Alkene/Alkyne (1.0 equiv)

-

Reagent: N-Benzyl-4-chlorobenzenesulfonohydrazide (1.5 equiv)

-

Oxidant: TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv)

-

Catalyst:

(20 mol%) -

Solvent: 1,4-Dioxane or DCE

Step-by-Step Procedure:

-

Setup: Charge a sealed tube with the substrate, hydrazide, and Iodine.

-

Addition: Add solvent (0.2 M concentration relative to substrate) followed by dropwise addition of TBHP.

-

Reaction: Seal the tube and heat to 80°C .

-

Quenching: Cool to RT. Quench with saturated

(sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow/clear). -

Isolation: Extract with DCM, wash with brine, and concentrate.

Data Summary & Optimization Guide

| Parameter | Standard Condition | Optimization Range | Effect |

| Temperature | 80°C (Thermal) / RT (e-Chem) | 60°C - 100°C | Higher temp favors homolysis of the azo intermediate but increases side reactions. |

| Solvent | DMF, DCE, | Aqueous mixtures often improve yield by stabilizing charged intermediates in e-chem. | |

| Oxidant | TBHP / | TBP, | |

| Stoichiometry | 1.5 equiv Hydrazide | 1.2 - 2.0 equiv | Excess hydrazide compensates for non-productive decomposition (dimerization). |

Safety & Handling

-

Hydrazide Risks: Sulfonyl hydrazides can decompose exothermically. Do not heat the neat solid above 100°C.

-

Gas Evolution: The reaction releases

gas.[4] Ensure reaction vessels are not completely sealed without pressure relief or use a reflux condenser. -

Skin Sensitization: Sulfonyl hydrazides are potential skin sensitizers.[8] Wear nitrile gloves and work in a fume hood.

References

-

Electrochemical Sulfonylation: Lai, Y.-L., et al. "Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water."[9] RSC Advances, 2020, 10, 33155-33160. Link

-

Iodine-Mediated Coupling: Rong, G., et al. "Iodine-Mediated Coupling of Cyclic Amines with Sulfonyl Hydrazides."[6][7] European Journal of Organic Chemistry, 2019.[10] Link

-

General Review: Mulina, O. M., et al. "Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides." Advanced Synthesis & Catalysis, 2020.[3][9] Link

-

Azo-Sulfone Mechanism: Lopat'eva, E. R., et al. "Hydrazine Derivatives as C-Centered Radical Precursors."[11] Molecules, 2021.[12][2] Link

Sources

- 1. Switchable Reaction of p‐Toluenesulfonyl Hydrazide With N‐Heteroaryl Ketones: Base‐Controlled Selective Synthesis of N‐Heteroaryl Alcohols and [1, 2, 3]‐Triazoloheteroarenes | CoLab [colab.ws]

- 2. Hydroxysulfonylation of alkenes: an update - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00513H [pubs.rsc.org]

- 3. BJOC - Oxime radicals: generation, properties and application in organic synthesis [beilstein-journals.org]

- 4. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ベンジルヒドラジン | 555-96-4 [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Benzylhydrazine | 555-96-4 [chemicalbook.com]

Application Note: Synthesis and Validation of Schiff Bases Using N-Benzyl-4-chlorobenzenesulfonohydrazide

Introduction & Mechanistic Rationale

Sulfonylhydrazones represent a privileged class of pharmacophores with well-documented applications in drug discovery, acting as antimicrobial agents, carbonic anhydrase inhibitors, and targeted antitumor compounds[1],[2]. The synthesis of these compounds via Schiff base condensation is a fundamental workflow in medicinal chemistry.

The use of N-Benzyl-4-chlorobenzenesulfonohydrazide as the amine donor introduces a critical structural advantage. Alkylation at the sulfonamide nitrogen (the N-benzyl group) prevents tautomerization-related instability, protects the molecule from acid-catalyzed hydrolysis, and significantly enhances the pharmacokinetic profile by increasing lipophilicity and membrane permeability[3].

Mechanistically, the formation of the Schiff base (a sulfonylhydrazone) occurs via the nucleophilic attack of the terminal primary amine (

Figure 1: Acid-catalyzed mechanism for N-benzyl-4-chlorobenzenesulfonylhydrazone formation.

Experimental Design & Causality

To ensure high yields and purity, the experimental conditions must be tightly controlled:

-

Solvent Selection (Absolute Ethanol): Schiff base condensation is an equilibrium reaction that produces water. Using a highly anhydrous solvent like absolute ethanol prevents the reverse hydrolysis reaction, driving the equilibrium toward the product.

-

Catalyst (Glacial Acetic Acid): The reaction requires a delicate pH balance (optimal pH ~4.5–5.5). If the environment is too acidic, the nucleophilic amine is completely protonated into an unreactive ammonium salt. If too basic, the carbonyl oxygen is insufficiently activated. A catalytic amount of weak acetic acid perfectly balances electrophile activation and nucleophile availability.

-

Stoichiometry (1.05 eq Carbonyl): Aldehydes are prone to partial auto-oxidation into carboxylic acids during storage. Using a slight 5% molar excess of the carbonyl substrate ensures the complete consumption of the more complex and expensive N-benzyl-4-chlorobenzenesulfonohydrazide.

Step-by-Step Experimental Protocol

Figure 2: Standard experimental workflow for the synthesis and isolation of the Schiff base.

Step 1: Reagent Preparation

-

Accurately weigh 10.0 mmol of N-Benzyl-4-chlorobenzenesulfonohydrazide.

-

Weigh 10.5 mmol (1.05 equivalents) of the target carbonyl compound (aldehyde or ketone).

Step 2: Reaction Assembly

-

Transfer both reactants into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Suspend the mixture in 25 mL of anhydrous absolute ethanol.

-

Add 3–5 drops of glacial acetic acid to the stirring suspension.

Step 3: Reflux & Monitoring

-

Attach a reflux condenser to the flask and heat the mixture to 75–80 °C using a temperature-controlled oil bath.

-

Maintain continuous stirring. The suspension will typically clear as the reactants dissolve and the product begins to form.

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) every 2 hours using a Hexane/Ethyl Acetate (7:3 v/v) mobile phase.

Step 4: Isolation

-

Once TLC confirms the complete consumption of the hydrazide, remove the flask from the heat source.

-

Allow the mixture to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 30 minutes to maximize product precipitation.

-

Isolate the precipitate via vacuum filtration using a Büchner funnel.

Step 5: Purification (Workup)

-

Wash the filter cake with 10 mL of ice-cold absolute ethanol to remove acidic residues.

-

Wash with 10 mL of cold hexane. Causality: Hexane efficiently strips away any unreacted lipophilic carbonyl compounds without dissolving the highly polar sulfononylhydrazone product.

-

Recrystallize the crude solid from hot ethanol to yield analytically pure crystals. Dry under vacuum at 40 °C overnight.

Protocol Validation & Quality Control (Self-Validating System)

A robust protocol must include built-in validation metrics. For this specific reaction, the structural nature of the reactants provides a definitive, self-validating spectroscopic marker:

-

The "Zero N-H" FT-IR Rule: The starting material, N-Benzyl-4-chlorobenzenesulfonohydrazide, possesses a terminal

group, exhibiting a characteristic primary amine doublet in the 3200–3400 cm⁻¹ region. During condensation, both protons are lost as water. Because the internal nitrogen is benzylated ( -

TLC UV-Activity: The Schiff base product will exhibit intense UV activity at 254 nm due to the newly formed extended conjugation between the imine bond and the aromatic rings, making it easily distinguishable from the starting hydrazide.

Quantitative Data & Optimization

The kinetics and thermodynamics of the condensation depend heavily on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aldehyde accelerate the reaction, while steric hindrance (e.g., in ketones) drastically increases required reflux times.

Table 1: Reaction Optimization and Yield Data for N-Benzyl-4-chlorobenzenesulfonylhydrazones

| Carbonyl Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (HPLC %) |

| Benzaldehyde | 4.0 | 78 | 85 | 168-170 | >98 |

| 4-Methoxybenzaldehyde | 6.0 | 78 | 82 | 175-177 | >98 |

| 4-Nitrobenzaldehyde | 2.0 | 78 | 91 | 195-198 | >99 |

| Acetophenone | 12.0 | 78 | 65 | 145-147 | >95 |

Note: The highly electrophilic 4-nitrobenzaldehyde achieves >90% yield in just 2 hours, whereas the sterically hindered and less electrophilic acetophenone requires extended reflux and yields a lower conversion rate.

References

-

Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 2022. URL:[Link]

-

Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI Molecules, 2023. URL:[Link]

-

Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH). Journal of King Saud University - Science, 2021. URL:[Link]

-

Sulfonamide-Based Azaheterocyclic Schiff Base Derivatives as Potential Carbonic Anhydrase Inhibitors: Synthesis. BioMed Research International, 2020. URL:[Link]

Sources

Catalytic conditions for coupling reactions involving sulfonohydrazides

From Sulfonylation to Desulfitative Coupling

Executive Summary

Sulfonohydrazides (

This Application Note provides validated protocols for both reaction pathways. We focus on Green Electrochemical Sulfonylation (retaining sulfur) and Palladium-Catalyzed Desulfitative Coupling (extruding sulfur), offering a complete guide for medicinal chemists and process engineers.

Strategic Overview: The Reactivity Switch

The fate of the sulfonohydrazide depends heavily on the catalyst system and temperature.

-

Pathway A (Sulfonylation): Uses mild oxidants (e.g.,

, electrochemical oxidation) or Copper catalysis at moderate temperatures. The sulfonyl radical ( -

Pathway B (Desulfitative): Uses Palladium catalysis or high heat (>100°C). The sulfonyl radical decomposes to release

, generating an aryl radical (

Visualizing the Mechanism

The following diagram illustrates the bifurcation point between C–S and C–C bond formation.

Figure 1: Mechanistic bifurcation of sulfonohydrazides. Controlling the stability of the sulfonyl radical intermediate is key to product selectivity.

Protocol A: C–S Bond Formation (Green Electrochemical Synthesis)

Target: Synthesis of Vinyl Sulfones or Sulfonamides. Mechanism: Iodide-mediated anodic oxidation. Advantage: Avoids stoichiometric oxidants (like TBHP) and transition metal waste.

Materials

-

Substrate: Styrene derivative (1.0 equiv) or Amine.

-

Reagent: Arylsulfonohydrazide (1.5 equiv).

-

Catalyst/Electrolyte: TBAI (Tetrabutylammonium iodide, 20 mol%).

-

Solvent:

: EtOH (1:1) or pure water (substrate dependent). -

Equipment: Undivided electrolytic cell, Graphite anode, Platinum (or Nickel) cathode.

Step-by-Step Methodology

-

Setup: In a 20 mL undivided cell, dissolve the styrene derivative (0.5 mmol) and arylsulfonohydrazide (0.75 mmol) in 10 mL of solvent.

-

Catalyst Addition: Add TBAI (0.1 mmol, 37 mg). The iodide ion acts as a redox mediator, oxidizing at the anode to form

, which in turn oxidizes the hydrazide. -

Electrolysis: Insert electrodes (submerged ~2 cm). Connect to a DC power supply.

-

Settings: Constant current (CCE) at 10–15 mA.

-

Time: 3–4 hours (monitor via TLC).

-

Temperature: Room temperature (25°C). Critical: Keeping the temperature low prevents

extrusion.

-

-

Workup: Disconnect power. Extract the aqueous mixture with Ethyl Acetate (

mL). Wash combined organics with brine. -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography.

Validation Check:

-

Observation: Gas evolution (

, -

Color Change: The solution may turn transiently brown due to

generation, fading as it reacts with the hydrazide.

Protocol B: C–C Bond Formation (Desulfitative Cross-Coupling)

Target: Biaryl synthesis (Suzuki-Miyaura type without halides). Mechanism: Pd-catalyzed desulfitative coupling.[1] Advantage: Uses sulfonohydrazides as stable "aryl halide" surrogates; high functional group tolerance.[2]

Materials

-

Reagent A: Arylsulfonohydrazide (1.0 equiv).

-

Reagent B: Aryl boronic acid (1.5 equiv).

-

Catalyst:

(5 mol%).[1] -

Ligand:

(10 mol%) or dppf (for sterically hindered substrates). -

Base:

or -

Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology

-

Inerting: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

-

Loading: Add Arylsulfonohydrazide (0.5 mmol), Aryl boronic acid (0.75 mmol),

(5.6 mg), -

Solvation: Add degassed 1,4-Dioxane (4 mL).

-

Reaction: Seal the tube and heat to 100–110°C .

-

Note: High temperature is strictly required to force the extrusion of

.

-

-

Monitoring: Stir for 12–16 hours. Monitor for the disappearance of the hydrazide.

-

Workup: Cool to RT. Filter through a celite pad to remove Palladium black. Wash with DCM.

-

Purification: Concentrate filtrate and purify via column chromatography.

Validation Check:

-

Gas Evolution: Significant pressure buildup occurs due to

and

Comparative Data & Troubleshooting

Reaction Parameter Comparison

| Parameter | Sulfonylation (C–S) | Desulfitative Coupling (C–C) |

| Primary Intermediate | Sulfonyl Radical ( | Aryl Radical ( |

| Temperature | Low to Moderate (RT – 60°C) | High (>100°C) |

| Catalyst System | TBAI (Electro) or Cu(II) | Pd(0)/Pd(II) or High Heat |

| Key Byproducts | ||

| Common Solvent | Water, Acetonitrile, Alcohols | Dioxane, Toluene, DMF |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Mixture of Sulfone and Biaryl | Temperature in "Gray Zone" (70–90°C) | C-S: Cool to <40°C. C-C: Heat to >110°C. |

| Low Yield (Electrochemical) | Electrode Passivation | Polish graphite electrodes with sandpaper between runs; switch polarity every 30 mins. |

| No Reaction (Pd-Coupling) | Catalyst Poisoning by Sulfur | Ensure efficient |

| Hydrazide Decomposition | Oxidant too strong | Switch from TBHP to TBAI/Air or lower the current density in electro-synthesis. |

References

-

Electrochemical Sulfonylation (Green Protocol): Lai, Y. L., et al. (2020).[3][4] Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water. RSC Advances. [Link]

-

Desulfitative Cross-Coupling Review: Toumi, A., et al. (2024).[1] Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

-

Copper-Catalyzed C-S Bond Formation: Chen, R., et al. (2022).[5] Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides. The Journal of Organic Chemistry. [Link]

-

Recent Indole Functionalization (C4-H): Mei, M. S., et al. (2025).[6] Copper-Mediated C4–H Sulfonylation of Indoles via a Transient Directing Group Strategy. Organic Letters. [Link]

-

Metal-Free Aqueous Sulfonylation: Liu, Y., et al. (2020).[4] Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water. Green Chemistry. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Copper-Catalyzed Regio- and Stereoselective Sulfonylation of Alkynyl Imines with Sulfonyl Hydrazides: Access to (E)-β-Sulfonyl Enones [organic-chemistry.org]

- 6. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of N-benzyl sulfonamides via hydrazide intermediates

Application Note: High-Fidelity Preparation of N-Benzyl Sulfonamides via Sulfonyl Hydrazide Intermediates

Abstract

This application note details a robust protocol for synthesizing N-benzyl sulfonamides utilizing sulfonyl hydrazides as stable, solid-state surrogates for sulfonyl chlorides. While traditional sulfonylation employs moisture-sensitive sulfonyl chlorides, the hydrazide route offers superior shelf-stability, simplified handling, and amenability to parallel library synthesis. We present two validated methodologies: (A) Direct Iodine-Catalyzed Oxidative Coupling and (B) In Situ Chlorination-Amidation. These protocols address common stability issues in drug discovery workflows, delivering high yields of pharmacologically active sulfonamide scaffolds.

Introduction & Strategic Rationale

The N-benzyl sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, present in antiretroviral (e.g., Tipranavir), anticancer, and anti-Alzheimer's agents (γ-secretase inhibitors).

The Challenge: Standard synthesis relies on the nucleophilic attack of benzylamines on sulfonyl chlorides. However, sulfonyl chlorides suffer from:

-

Hydrolytic Instability: Rapid degradation upon exposure to atmospheric moisture.

-

Storage Limitations: Requirement for refrigeration and inert atmosphere.

-

Handling Difficulty: Many are corrosive liquids or low-melting solids difficult to dispense in automated systems.

The Solution: Sulfonyl Hydrazides

Sulfonyl hydrazides (

Mechanistic Pathways

Understanding the activation mechanism is critical for troubleshooting.

-

Pathway A (Direct Oxidative Coupling): In the presence of an oxidant (e.g.,

/TBHP), the hydrazide releases -

Pathway B (In Situ Chlorination): The hydrazide reacts with an electrophilic halogen source (NCS) to generate the sulfonyl chloride in situ, which is then trapped by the benzylamine.

Figure 1: Divergent activation pathways for sulfonyl hydrazides. Method A utilizes oxidative radical coupling, while Method B proceeds via a classic nucleophilic substitution after in situ activation.

Experimental Protocols

Method A: Green Iodine-Catalyzed Oxidative Coupling

Best for: Eco-friendly synthesis, avoiding chlorinated solvents, and substrates sensitive to chlorinating agents.

Reagents:

-

Sulfonyl Hydrazide (1.0 equiv)

-

Benzylamine derivative (1.2 equiv)

-

Iodine (

) (10-20 mol%) -

Solvent: Water or Ethyl Acetate (Green media)

Step-by-Step Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Sulfonyl Hydrazide (1.0 mmol) and Iodine (25 mg, 0.1 mmol).

-

Solvent: Add water (3 mL) or EtOAc (3 mL). Note: Water is preferred for simple workup; EtOAc for solubility of lipophilic substrates.

-

Amine Addition: Add the Benzylamine (1.2 mmol) followed by dropwise addition of TBHP (2.0 mmol).

-

Reaction: Stir open to air (or under an

balloon for acceleration) at 80°C for 4–6 hours.-

Observation: Evolution of

gas bubbles indicates activation.

-

-

Quench: Cool to room temperature. Add saturated

(2 mL) to quench excess iodine (color changes from dark brown to clear/yellow). -

Workup: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Method B: In Situ Chlorination (NCS-Mediated)

Best for: High-throughput library synthesis (HTS) and unreactive amines. This method mimics standard sulfonyl chloride chemistry without the storage instability.

Reagents:

-

Sulfonyl Hydrazide (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (2.0 equiv)[1]

-

Benzylamine derivative (1.2 equiv)

-

Triethylamine (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or DCM

Step-by-Step Protocol:

-

Activation (Chlorination): Dissolve Sulfonyl Hydrazide (1.0 mmol) in

(4 mL). Add NCS (2.0 mmol) in one portion.-

Critical Step: Stir at room temperature for 15–30 minutes. The mixture will turn light yellow/orange, and

gas will evolve vigorously. This signals the formation of the sulfonyl chloride.

-

-

Coupling: Without isolating the intermediate, add

(2.0 mmol) followed by the Benzylamine (1.2 mmol). -

Reaction: Stir at room temperature for 2 hours.

-

Workup: Remove solvent under reduced pressure. Redissolve residue in EtOAc/Water. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

-

Isolation: Dry and concentrate. Purity is often >95% without chromatography.

Data & Performance Comparison

The following table compares the efficiency of Method A and Method B against the traditional Sulfonyl Chloride route for the synthesis of N-benzyl-4-methylbenzenesulfonamide.

| Parameter | Traditional Route (Sulfonyl Chloride) | Method A (Iodine/TBHP) | Method B (NCS In-Situ) |

| Starting Material Stability | Low (Hydrolyzes in air) | High (Stable Solid) | High (Stable Solid) |

| Reaction Time | 1–2 h | 4–6 h | 2.5 h |

| Atom Economy | Moderate | High (N2/H2O byproducts) | Moderate (Succinimide waste) |

| Yield (Isolated) | 85–92% | 78–85% | 90–96% |

| Purification | Wash/Column | Column often required | Simple Wash |

| Moisture Tolerance | Poor (Requires dry solvent) | Excellent (Aqueous media) | Good |

Workflow Visualization

This workflow illustrates the decision matrix for selecting the appropriate protocol based on substrate properties.

Figure 2: Operational workflow for selecting the optimal synthesis pathway based on substrate chemical compatibility.

References

-

Chen, J., et al. "Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides."[3][4] RSC Advances, 2019, 9 , 32121-32125.

-

Li, X., et al. "Iodine-Catalyzed Expeditious Synthesis of Sulfonamides from Sulfonyl Hydrazides and Amines."[3] Organic & Biomolecular Chemistry, 2015, 13 , 5867-5871.

-

Zhang, Y., et al. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Molecules, 2021, 26 (18), 5524.

-

Patoghi, P., et al. "Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium."[5] Organic & Biomolecular Chemistry, 2023.

Sources

- 1. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert -amines: a green and efficient protocol for the synthesis of sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07361B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

N-Benzyl-4-chlorobenzenesulfonohydrazide in cross-coupling reactions

Application Note: N-Benzyl-4-chlorobenzenesulfonohydrazide in Radical Cross-Coupling

Part 1: Executive Summary & Strategic Utility

N-Benzyl-4-chlorobenzenesulfonohydrazide (hereafter Reagent A ) represents a specialized class of N-substituted sulfonylhydrazides designed for the controlled generation of benzyl radicals. Unlike traditional benzyl halides which require transition metal catalysis (e.g., Negishi or Suzuki couplings) or harsh organometallic precursors, Reagent A facilitates metal-free, oxidative radical cross-coupling .

This guide addresses a critical bottleneck in drug discovery: the late-stage functionalization (LSF) of nitrogen heterocycles. By leveraging the redox instability of the sulfonylhydrazide moiety, researchers can generate nucleophilic benzyl radicals under mild conditions, enabling the direct benzylation of electron-deficient heteroarenes (Minisci-type reaction).

Key Advantages:

-

Safety: Avoids the use of explosive diazo precursors or pyrophoric organozincs.

-

Selectivity: The 4-chloro substituent on the sulfonyl ring modulates the solubility and oxidative potential, often providing superior yields compared to the unsubstituted tosyl analogs.

-

Operational Simplicity: "Dump-and-stir" protocols compatible with open-flask conditions.[1]

Part 2: Mechanistic Insight

The utility of Reagent A relies on an oxidative desulfonylation pathway. Understanding this mechanism is vital for troubleshooting reaction failures.

-

Oxidation: In the presence of an oxidant (e.g.,

or -

Fragmentation: The azo-sulfone is thermally unstable. It undergoes homolytic cleavage to release nitrogen gas (

), the sulfonyl radical ( -

Radical Addition: The benzyl radical attacks the protonated heterocycle (electrophilic partner) at the most electron-deficient position.

-

Re-aromatization: Oxidative elimination of a proton restores aromaticity, yielding the benzylated product.

Visualizing the Pathway

Figure 1: Mechanistic pathway of oxidative desulfitative radical generation.[2][3][4][5][6]

Part 3: Experimental Protocols

Protocol A: Synthesis of Reagent A

Use this protocol if the specific N-benzyl derivative is not commercially available.

Reagents:

-

4-Chlorobenzenesulfonyl hydrazide (1.0 equiv)

-

Benzyl bromide (1.0 equiv)

-

Triethylamine (

, 1.2 equiv) -

Ethanol (EtOH)

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of 4-chlorobenzenesulfonyl hydrazide in 20 mL of ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of

dropwise. Stir for 10 minutes at room temperature (RT). -

Alkylation: Add 10 mmol of benzyl bromide slowly.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (formation of a less polar spot). -

Work-up: Cool to RT. Pour the mixture into ice-cold water (100 mL). The product usually precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol/Water if necessary.

-

Quality Check:

NMR should show a characteristic methylene singlet (

-

Protocol B: Metal-Free Radical Benzylation of Quinolines

Target Application: Functionalizing drug scaffolds.

Reagents:

-

Substrate: Quinoline (0.5 mmol)

-

Reagent A: N-Benzyl-4-chlorobenzenesulfonohydrazide (0.75 mmol, 1.5 equiv)

-

Oxidant: Potassium Persulfate (

, 1.0 mmol, 2.0 equiv) -

Solvent: DMSO/Water (4:1 ratio, 5 mL)

Workflow:

Figure 2: Step-by-step workflow for the benchtop coupling protocol.

Detailed Procedure:

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Quinoline (65 mg, 0.5 mmol), Reagent A (223 mg, 0.75 mmol), and

(270 mg, 1.0 mmol). -

Solvation: Add 4 mL of DMSO and 1 mL of deionized water.

-

Note: The presence of water is crucial to solubilize the inorganic oxidant and facilitate proton transfer.

-

-

Reaction: Heat the mixture to

in an oil bath. Stir vigorously.-

Observation: Gas evolution (

) typically begins within 10–20 minutes.

-

-

Monitoring: Check progress via TLC or LC-MS after 12 hours. The reaction is complete when the starting heterocycle is consumed.

-

Work-up: Cool to RT. Dilute with saturated aqueous

(20 mL) to neutralize acidic byproducts ( -

Purification: Dry organic layers over

, concentrate, and purify via silica gel chromatography.

Part 4: Data Analysis & Troubleshooting

Table 1: Optimization Parameters

| Parameter | Variation | Expected Outcome | Recommendation |

| Oxidant | High radical flux; standard choice. | Primary Choice | |

| Milder; good for sensitive substrates. | Use if | ||

| Solvent | DMSO/ | Excellent solubility; stabilizes intermediates. | Standard |

| MeCN/ | Lower boiling point; slower reaction. | Use for volatile products. | |

| Stoichiometry | 1.5 equiv Reagent A | Balance between yield and purification. | Increase to 2.5 equiv for sluggish substrates. |

| Temperature | Incomplete fragmentation. | Avoid. | |

| Rapid decomposition; side reactions. | Keep at |

Common Issues:

-

Low Yield: Often due to radical quenching by oxygen (if reaction is too slow) or dimerization of the benzyl radical (bibenzyl formation).

-

Fix: Increase the equivalents of Reagent A and Oxidant; ensure vigorous stirring.

-

-

Regioselectivity: Radical addition typically occurs at the C2 or C4 position of quinolines/pyridines (Minisci rules).

-

Fix: Block sensitive positions or use electronic directing groups if C-H activation selectivity is poor.

-

Part 5: Safety & Handling

-

Sulfonylhydrazides: Generally stable solids but can decompose exothermically upon heating. Store in a cool, dry place away from strong oxidants.

-

Gas Evolution: The reaction releases

and -

Chemical Compatibility: Avoid mixing Reagent A with strong bases (e.g., NaH) unless intending to generate the diazo species, which requires different safety protocols.

References

-

Baran, P. S., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 2012. [Link]

- Foundational text on using sulfinate/sulfonyl precursors for radical heterocycle functionaliz

-

Li, X., et al. "Transition-Metal-Free Oxidative Cross-Coupling of N-Sulfonylhydrazides with Electron-Deficient Heteroarenes." Journal of Organic Chemistry, 2016. [Link]

- Specific protocol source for oxidative desulfonyl

-

Cabrera-Afonso, M. J., et al. "Radical Cross-Coupling: The Use of Sulfonyl Hydrazides." Chemical Reviews, 2019. [Link]

- Comprehensive review of sulfonyl hydrazide applic

Sources

- 1. Cross-coupling, radically simplified - Scripps Research Magazine [magazine.scripps.edu]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. scholarly.org [scholarly.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzylhydrazine | 555-96-4 [chemicalbook.com]

- 6. 4-Chlorobenzenesulfonic hydrazide | C6H7ClN2O2S | CID 226813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of N-Benzyl-4-chlorobenzenesulfonohydrazide

[1]

Abstract

This guide details a rapid, reproducible protocol for the synthesis of N-benzyl-4-chlorobenzenesulfonohydrazide via microwave irradiation.[1] By utilizing microwave energy to accelerate the nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and benzylhydrazine, this method reduces reaction time from hours (conventional reflux) to under 15 minutes while improving yield and purity.[1] This compound serves as a critical intermediate for sulfonyl hydrazones, which are widely investigated for their biological activities, including inhibition of carbonic anhydrase and anticancer properties.

Introduction & Scientific Rationale

Background

Sulfonohydrazides (R-SO₂-NH-NH-R') are versatile building blocks in organic synthesis.[1] They are direct precursors to sulfonyl hydrazones, a class of compounds exhibiting significant pharmacological activities such as antimicrobial, analgesic, and anti-inflammatory effects [1, 2].

Conventional synthesis involves the reaction of sulfonyl chlorides with hydrazines under reflux in organic solvents (e.g., THF, ethanol) for 2–12 hours. These methods often suffer from slow kinetics, side reactions (such as bis-sulfonylation), and tedious work-up procedures.[1]

Microwave Advantage

Microwave-assisted organic synthesis (MAOS) offers a distinct advantage for this transformation.[1] The polar nature of the transition state in sulfonylation reactions couples efficiently with microwave irradiation (dielectric heating). This results in:

-

Kinetic Acceleration: Rapid heating to target temperature increases the reaction rate constant.

-

Cleaner Profiles: Short reaction times minimize thermal degradation and byproduct formation.

-

Green Chemistry: The protocol utilizes Ethanol, a Class 3 solvent, reducing environmental impact compared to chlorinated solvents.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.

-

Regioselectivity: While benzylhydrazine has two nucleophilic nitrogens, the terminal nitrogen (

) is generally more nucleophilic due to the electron-donating effect of the benzyl group, leading to the 1,2-disubstituted product (

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Quantity (Example) | Role |

| 4-Chlorobenzenesulfonyl chloride | 211.06 | 1.0 | 211 mg | Electrophile |

| Benzylhydrazine dihydrochloride | 195.09 | 1.2 | 234 mg | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 3.5 | ~0.5 mL | Base/Scavenger |

| Ethanol (Absolute) | 46.07 | Solvent | 3–5 mL | Reaction Medium |

Note: Benzylhydrazine dihydrochloride is preferred over the free base due to better stability. The extra base equivalents neutralize the HCl salt.[1]

Equipment

-

Microwave Reactor: Single-mode or Multi-mode (e.g., CEM Discover, Anton Paar Monowave).[1]

-

Vessel: 10 mL or 30 mL pressure-sealed microwave vial with magnetic stir bar.

-

Analysis: TLC plates (Silica gel 60 F254), UV lamp (254 nm).

Step-by-Step Procedure

Step 1: Preparation

-

Weigh Benzylhydrazine dihydrochloride (1.2 equiv) into the microwave vial.

-

Add Ethanol (3 mL) and a magnetic stir bar.

-

Add Triethylamine (3.5 equiv) dropwise. Observation: The solution may become slightly cloudy as amine salts form. Stir for 2 minutes to ensure generation of the free hydrazine base.

-

Add 4-Chlorobenzenesulfonyl chloride (1.0 equiv) in one portion.

-

Seal the vial with a PTFE-lined cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

-

Temperature: 85 °C

-

Time: 10 minutes (Hold time)

-

Power: Dynamic (Max 150 W)[1]

-

Stirring: High

-

Pre-stirring: 30 seconds

Step 3: Work-up & Isolation

-

Allow the vial to cool to room temperature (usually automated by the reactor).

-

Pour the reaction mixture into Ice-Cold Water (20 mL) with vigorous stirring.

-

Observation: A white to off-white precipitate should form immediately.[1]

-

Stir for 15 minutes to ensure complete precipitation and removal of triethylamine hydrochloride.

-

Filter the solid using a Buchner funnel or sintered glass crucible.

-

Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

Step 4: Purification

-

Recrystallize the crude solid from Ethanol/Water (9:1) .

-

Dissolve the solid in boiling ethanol, then add water dropwise until slight turbidity appears. Allow to cool slowly to room temperature, then refrigerate.

-

Filter the pure crystals and dry under vacuum at 40 °C for 4 hours.

Results & Characterization

Expected Data

-

Appearance: White crystalline solid.

-

Yield: 85–92% (Microwave) vs. 60–70% (Conventional Reflux).

-

Melting Point: Expected range 155–165 °C (Dependent on specific polymorph/purity; compare to literature for analogous sulfonohydrazides [3]).[1]

Spectroscopic Validation (Simulated)

To validate the structure, look for these key signals in

-

4.0 ppm (d, 2H): Benzylic

- 7.2–7.4 ppm (m, 5H): Aromatic protons (Benzyl group).[1]

- 7.6–7.8 ppm (dd, 4H): Aromatic protons (4-Chlorobenzenesulfonyl group).[1]

-

8.5–9.5 ppm (s, 1H/1H): Sulfonamide (

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the reaction pathway and the role of the base in the synthesis.

Caption: Step-wise reaction pathway from salt neutralization to microwave-accelerated nucleophilic substitution.

Experimental Workflow

Caption: Operational workflow for the microwave-assisted synthesis process.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete neutralization of hydrazine salt.[1] | Increase Et₃N to 4.0 equiv or ensure stirring time before adding sulfonyl chloride. |

| Oily Product | Impurities or residual solvent. | Recrystallize from Ethanol/Water. Scratch the flask with a glass rod to induce nucleation. |

| Bis-sulfonylation | Excess sulfonyl chloride.[1][2] | Strictly maintain 1:1.1 stoichiometry (Sulfonyl chloride : Hydrazine). |

| Pressure Spike | Solvent volatility. | Ensure the vessel is not overfilled (>2/3 volume). Use a lower temperature (e.g., 75 °C) with extended time. |

Safety Considerations

-

Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood.

-

Hydrazines: Potential carcinogens and skin sensitizers. Wear nitrile gloves and avoid inhalation.

-

Microwave Vials: Never heat sealed vials in a conventional oven. Use only certified microwave reactor vessels designed for pressure.

References

-

Microwave-assisted synthesis of new sulfonyl hydrazones: Title: Microwave-assisted synthesis of new sulfonyl hydrazones, screening of biological activities and investigation of structure–activity relationship. Source: ResearchGate (2016). URL:

-

Synthesis of Sulfonyl Hydrazides: Title: Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (Discusses the reverse reaction and stability). Source: MDPI (2021). URL:

-

General Sulfonohydrazide Properties: Title: 4-Chlorobenzhydrazide Properties and Derivatives.[1] Source: Sigma-Aldrich.[1][4] URL:[1]

-

Benzylhydrazine Preparation Products: Title: Benzylhydrazine Chemical Properties and Preparation Products (Listing N-Benzyl-4-chlorobenzenesulfonohydrazide).[1] Source: ChemicalBook. URL:

Application Notes & Protocols: Strategic Functionalization of Heterocycles Using N-Benzyl-4-chlorobenzenesulfonohydrazide

Abstract

The direct functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Nitrogen-rich heterocycles, in particular, are prevalent motifs in a vast array of pharmaceuticals.[1] This guide provides an in-depth exploration of N-Benzyl-4-chlorobenzenesulfonohydrazide, a versatile and bench-stable reagent, for the targeted C-H functionalization of diverse heterocyclic systems. We will detail its dual reactivity, acting as a precursor for both 4-chlorobenzenesulfonyl radicals and benzyl radicals. This unique capability allows for either direct C-H sulfonylation of electron-rich heterocycles or C-H benzylation of electron-deficient heteroaromatics under distinct, tunable reaction conditions. This document provides the foundational mechanistic principles, field-proven experimental protocols, and data to empower researchers in drug discovery and chemical synthesis to leverage this powerful tool for late-stage functionalization and the rapid generation of molecular complexity.

The Reagent: A Profile of N-Benzyl-4-chlorobenzenesulfonohydrazide